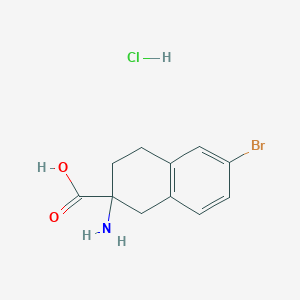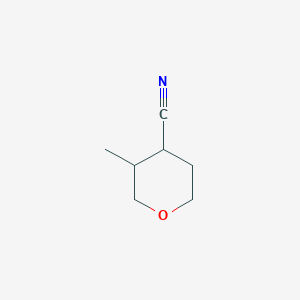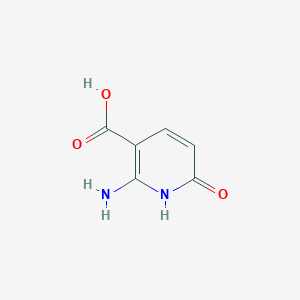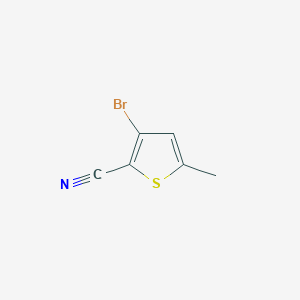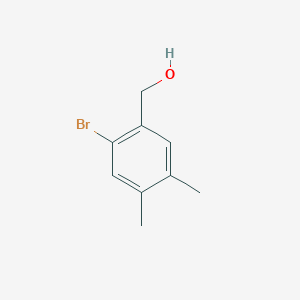![molecular formula C15H19NO4 B1374498 1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carboxylic acid CAS No. 1179622-21-9](/img/structure/B1374498.png)
1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carboxylic acid is a chemical compound . It has a molecular weight of 277.32 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The tert-butoxycarbonyl (BOC) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H19NO4/c1-15(2,3)20-14(19)16-8-4-5-10-9-11(13(17)18)6-7-12(10)16/h6-7,9H,4-5,8H2,1-3H3,(H,17,18) .
Chemical Reactions Analysis
The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles .
Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 277.32 .
Aplicaciones Científicas De Investigación
Tert-butoxycarbonylation Reagent
1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carboxylic acid has been utilized as a tert-butoxycarbonylation reagent. It is effective for the tert-butoxycarbonylation of acidic proton-containing substrates like phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids without the need for a base, and the reactions proceed chemoselectively in high yield under mild conditions (Saito et al., 2006).
Synthesis of Tetrahydroquinolines
The compound plays a role in the synthesis of 1,2,3,4-tetrahydroquinoline-3-carboxylic acids and their heterocyclic analogs. A one-pot method based on the tert-amino effect is used, starting from various ortho-dialkylaminoaldehydes and Meldrum's acid (Ryabukhin et al., 2008).
Solid-Phase Synthesis of Quinoxalines
It is also used in the synthesis of quinoxalines. 3-{[(tert-Butoxy)carbonyl]diazenyl}but-2-enoates react with aromatic 1,2-diamines to give 3-methylquinoxaline-2-carboxylates, a reaction that can be carried out in both liquid and solid phases (Attanasi et al., 2001).
Improved Synthesis of Tetrahydroisoquinoline Derivatives
An improved synthesis method for tetrahydroisoquinoline derivatives utilizes this compound. The modified Pictet-Spengler reaction employed in this synthesis yields a high product yield with minimal racemization (Liu et al., 2008).
Mercuric Ion-Initiated Cyclization
This compound is involved in the mercuric ion-initiated cyclization of N-tert-butoxycarbonyl-2-(3,3-dimethylallyl)anilines, leading to the formation of various tetrahydroquinolines (Berger & Kerly, 1993).
Directed Lithiation Reaction
In another application, directed lithiation reactions use this compound to synthesize N-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinolines, providing a new approach to versatile quinoline ring nucleus synthesis (Reed et al., 1988).
Marine Drug Synthesis
In marine drug research, the compound aids in the synthesis of key intermediates like 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, important for the structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products (Li et al., 2013).
Synthesis of Peptides Containing Tetrahydroquinoline
Peptides containing 1,2,3,4-tetrahydroquinoline-2-carboxylic acid are synthesized using this compound, contributing to the determination of absolute configurations of tetrahydroquinoline derivatives (Paradisi & Romeo, 1977).
Safety And Hazards
Propiedades
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-9-5-7-10-11(13(17)18)6-4-8-12(10)16/h4,6,8H,5,7,9H2,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAUJKDHNXTZOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C(C=CC=C21)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carboxylic acid | |
CAS RN |
1179622-21-9 |
Source


|
| Record name | 1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

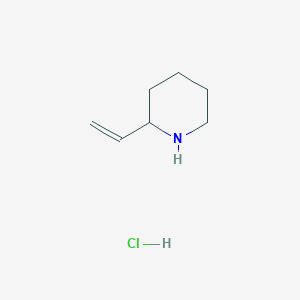
![tert-butyl 2-(methylsulfanyl)-5-oxo-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B1374416.png)
![Tert-butyl 6-bromospiro[chromane-2,4'-piperidine]-1'-carboxylate](/img/structure/B1374419.png)

![10-Bromo-2-iodo-9-methyl-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine](/img/structure/B1374421.png)
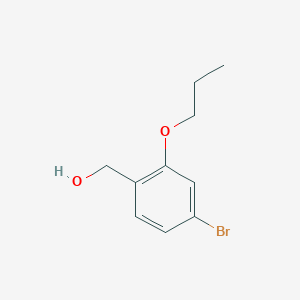
![5-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1374428.png)

